molecular formula C4H5Br2NO B6229471 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole CAS No. 157171-27-2

3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B6229471
CAS No.: 157171-27-2
M. Wt: 242.9
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Description

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound that contains both bromine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 4,5-dihydro-1,2-oxazole with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to introduce the bromine atoms at the desired positions .

Industrial Production Methods

For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient brominating agents, optimized reaction conditions, and purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can play a crucial role in these interactions by forming halogen bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

157171-27-2

Molecular Formula

C4H5Br2NO

Molecular Weight

242.9

Purity

95

Origin of Product

United States

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